![molecular formula C8H15NO3 B12527073 (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol CAS No. 660849-42-3](/img/structure/B12527073.png)
(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure features a bicyclo[2.2.2]octane core with hydroxymethyl and diol functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. Subsequent functionalization steps introduce the hydroxymethyl and diol groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Safety measures and environmental considerations are also critical in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the diol groups, potentially forming alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or ethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[222]octane-4,5-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure and functional groups make it a candidate for binding studies with enzymes and receptors, providing insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol is investigated for its potential as a drug candidate. Its unique structure and functional groups may confer specific biological activities, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is explored for its potential use in the synthesis of high-value chemicals and materials. Its unique properties may enable the development of new industrial processes and products with enhanced performance and sustainability.
Mechanism of Action
The mechanism of action of (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3R,4S)-2-(hydroxymethyl)-3-azabicyclo[2.2.2]octane-4,5-diol
- (1R,4S,5R,8R)-8-(methoxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol
- (1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-3,5-diol
Uniqueness
(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound with broad applications in research and industry.
Properties
CAS No. |
660849-42-3 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol |
InChI |
InChI=1S/C8H15NO3/c10-3-5-1-6-2-7(11)8(5,12)4-9-6/h5-7,9-12H,1-4H2/t5-,6-,7-,8-/m1/s1 |
InChI Key |
KOZDGYTUJARXTP-WCTZXXKLSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@]([C@H]1CO)(CN2)O)O |
Canonical SMILES |
C1C2CC(C(C1CO)(CN2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
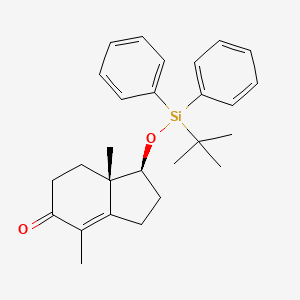

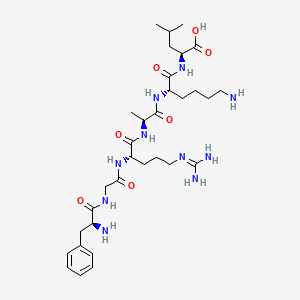
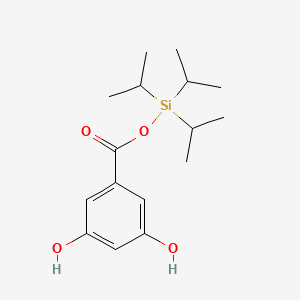
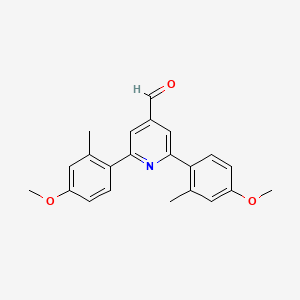
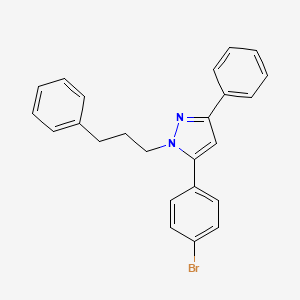
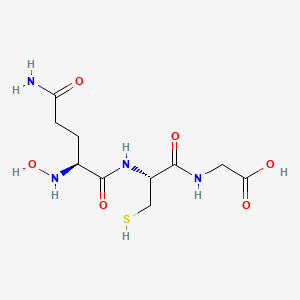
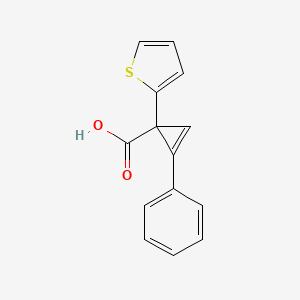
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)


